molecular formula C18H14BrNS B14295453 2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-64-1

2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14295453
CAS No.: 116610-64-1
M. Wt: 356.3 g/mol
InChI Key: RZZDCJHQUYNPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromophenyl group, a methylthio group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The bromophenyl and phenyl groups can participate in π-π interactions with aromatic residues in proteins, while the methylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine
  • 2-(3-Fluorophenyl)-4-methylthio-6-phenylpyridine
  • 2-(3-Iodophenyl)-4-methylthio-6-phenylpyridine

Uniqueness

2-(3-Bromophenyl)-4-methylthio-6-phenylpyridine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence its reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

CAS No.

116610-64-1

Molecular Formula

C18H14BrNS

Molecular Weight

356.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C18H14BrNS/c1-21-16-11-17(13-6-3-2-4-7-13)20-18(12-16)14-8-5-9-15(19)10-14/h2-12H,1H3

InChI Key

RZZDCJHQUYNPCB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.